N-Allylphenothiazine

Vue d'ensemble

Description

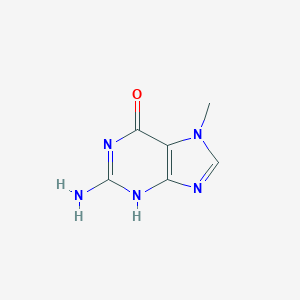

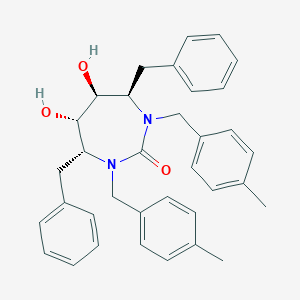

N-Allylphenothiazine is a derivative of the phenothiazine family, a group of heterocyclic aromatic molecules containing nitrogen and sulfur atoms between two benzene rings. Phenothiazines and their derivatives, such as N-alkylphenothiazines, have been extensively studied due to their wide range of biological activities, including antipsychotic, antibacterial, antifungal, and anticancer properties. They are also known for their ability to coordinate with metals, forming biologically active metal complexes with various antimicrobial activities and cytotoxic effects against tumor cell lines .

Synthesis Analysis

The synthesis of N-alkylphenothiazines involves the introduction of an alkyl substituent on the heterocyclic nitrogen atom, which significantly alters their properties. For instance, 3,7-diaminophenothiazine derivatives can be synthesized via a two-fold Buchwald-Hartwig coupling of 10-hexyl 3,7-dibromo-10H-phenothiazine with primary and secondary anilines and amines . Additionally, N-alkylphenothiazines can be synthesized with various substituents on the carbon atom at the 2-position of the phenothiazine benzene ring, including aminoalkyl substituents and their alkyl, acyl, and sulfonyl derivatives .

Molecular Structure Analysis

The molecular structure of N-alkylphenothiazines is characterized by the presence of a heterocyclic thiazine ring, which can adopt different conformations. For example, the heterocyclic thiazine rings in the structures of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide derivatives adopt half-chair conformations. These structures are stabilized by extensive intramolecular hydrogen bonds, and in some cases, intermolecular hydrogen bonds can lead to the formation of dimeric pairs of molecules .

Chemical Reactions Analysis

N-Alkylphenothiazines can participate in various chemical reactions due to their reactive sites. They can form complexes with metals, as demonstrated by the synthesis of complexes with dioxouranium(VI) using N-alkylphenothiazines. These complexes have been characterized based on their elemental analysis, molar conductance, magnetic susceptibility, spectral, and thermal data . The ability of N-alkylphenothiazines to coordinate with metals opens up possibilities for creating compounds with promising biological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-alkylphenothiazines are influenced by their molecular structure and the nature of their substituents. They possess two reversible oxidations at low potentials, which is indicative of their electronic properties and semiquinone formation constants. These properties have been studied using DFT computations and correlation studies between selected experimental and computational electronic data . The physico-chemical properties of their metal complexes, such as molar conductance and magnetic susceptibility, also provide insights into their potential applications in various fields, including medicine and materials science .

Applications De Recherche Scientifique

Heterocyclic Chemistry and Drug Synthesis

N-Allylphenothiazine derivatives, such as 1,4-benzothiazine, play a crucial role in heterocyclic chemistry. They serve as scaffolds for synthesizing various biologically active compounds. These compounds exhibit diverse therapeutic activities, including antihypertensive, anti-HIV, anti-inflammatory, antimicrobial, and neuroprotective properties. The synthesis of these derivatives often involves microwave-assisted techniques and regioselective methods, contributing significantly to novel drug development (Rajiv et al., 2017).

Neuroprotection and Antioxidant Properties

Selected phenothiazines derived from N-alkylphenothiazine have demonstrated neuroprotective capabilities, particularly against oxidative stress in neuroblastoma cells. They can penetrate the central nervous system and show potential in developing therapies for neurodegenerative diseases. Their actions may involve free radical capture or promoting antioxidant protein biosynthesis (González-Muñoz et al., 2010).

Immunomodulatory Effects

N-Allylphenothiazine derivatives have been investigated for their immunosuppressive activities. Studies have shown their effectiveness in inhibiting the proliferative response of human peripheral blood mononuclear cells and reducing the production of pro-inflammatory cytokines. These properties indicate their potential application in managing immune-related disorders (Zimecki et al., 2009).

Anticancer Applications

Certain N-alkylphenothiazine derivatives, like thioridazine, have shown anticancer activity, particularly by targeting cellular pathways such as PI3K/Akt/mTOR in cervical and endometrial cancer cells. These findings suggest their potential utility as therapeutic agents in cancer treatment (Kang et al., 2012).

Anti-Arthritic Potential

Some benzothiazine derivatives exhibit significant anti-arthritic activity, attributed to their immunomodulatory and anti-inflammatory effects. They have been effective in reducing symptoms in animal models of arthritis, suggesting their potential in arthritis management (Shabbir et al., 2014).

Photophysical and Analytical Studies

Phenothiazines and benzophenothiazines have been extensively studied for their spectroscopic, photophysical, and photochemical properties. These studies have implications for their analytical applications, as well as for understanding their biological and biomedical properties, including neurological effects and antimicrobial activities (Aaron et al., 2008).

Orientations Futures

Mécanisme D'action

Target of Action

N-Allylphenothiazine, a derivative of phenothiazine, primarily targets the Androgen receptor . The Androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .

Mode of Action

Phenothiazines, the parent compound, are known to inhibit dopamine, histamine, serotonin, acetylcholine, and α-adrenergic receptors . This broad spectrum of inhibition results in diverse effects and side-effect profiles .

Biochemical Pathways

Phenothiazines, including N-Allylphenothiazine, are involved in various biochemical pathways. They have been found to exert diverse biological activities, which account for their cancer chemopreventive-effect, such as calmodulin- and protein kinase C inhibitory-actions, anti-proliferative effect, inhibition of P-glycoprotein transport function and reversion of multidrug resistance .

Pharmacokinetics

It’s known that phenothiazines exhibit good solubility in common organic solvents . This solubility could potentially influence the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of N-Allylphenothiazine, impacting its bioavailability.

Result of Action

Phenothiazines are known to have a significant antimicrobial effect, enhancing the bactericidal function of macrophages and inhibiting efflux pumps . They can also eliminate bacterial resistance plasmids and destroy bacteria by their membrane-destabilizing effect .

Action Environment

The action of N-Allylphenothiazine can be influenced by environmental factors such as light. For instance, certain phenothiazines can efficiently catalyze the oxidative coupling of amines to imines under visible-light irradiation . This suggests that the action, efficacy, and stability of N-Allylphenothiazine could potentially be influenced by environmental light conditions.

Propriétés

IUPAC Name |

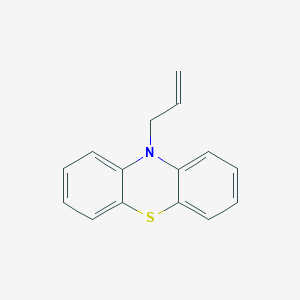

10-prop-2-enylphenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NS/c1-2-11-16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h2-10H,1,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVSLJXVNAYUJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470510 | |

| Record name | N-Allylphenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Allylphenothiazine | |

CAS RN |

20962-92-9 | |

| Record name | N-Allylphenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12,15-tris(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B141272.png)